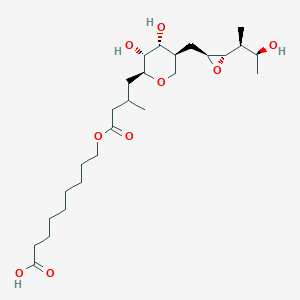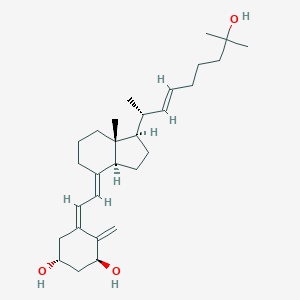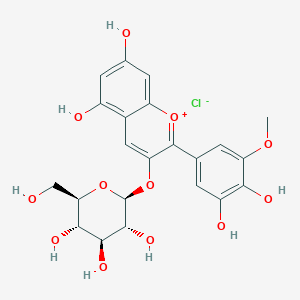
6-氨基己酸盐酸盐
描述
6-Aminohexanoic acid, also known as ε-aminocaproic acid or EACA, is a derivative and analogue of the amino acid lysine . It is an ω-amino acid with a hydrophobic, flexible structure . This synthetic lysine derivative plays a significant role in the chemical synthesis of modified peptides and in the polyamide synthetic fibers (nylon) industry . It is also often used as a linker in various biologically active structures .
Synthesis Analysis
The synthesis of 6-aminohexanoic acid involves several steps . The process begins with the hydrolysis of ε-caprolactam with acid or base to generate a reaction mixture . A solubility regulating agent is then used to react with 6-aminohexanoic acid in the reaction mixture to form a second reaction mixture containing an aminocaproic acid intermediate . The intermediate is then separated from the second reaction mixture and hydrogenated to form the 6-aminohexanoic acid product .
Molecular Structure Analysis
The molecular formula of 6-Aminohexanoic acid hydrochloride is C6H13NO2.HCl . Its molecular weight is 167.634 . The structure of 6-aminohexanoic acid is hydrophobic and flexible .
Chemical Reactions Analysis
6-Aminohexanoic acid is known to promote the rapid dissociation of plasmin, thereby inhibiting the activation of plasminogen and subsequent fibrinolysis . It has been reported to inhibit plasminogen binding to activated platelets . It is also often used in the chemical synthesis of modified peptides .
Physical And Chemical Properties Analysis
6-Aminohexanoic acid hydrochloride is a neat substance with a molecular weight of 167.634 . The free base of this compound has a CAS number of 60-32-2 . It is used in the synthesis of drugs .
科学研究应用
Antifibrinolytics
6-aminohexanoic acid (also known as ε-aminocaproic acid) is primarily used as an antifibrinolytic drug. It inhibits the breakdown of blood clots by preventing the activation of plasmin, an enzyme responsible for fibrin degradation. Clinically, it finds application in surgeries, trauma management, and conditions associated with excessive bleeding .
Peptide Synthesis
This synthetic lysine derivative plays a crucial role in the chemical synthesis of modified peptides. Researchers use it as a building block to create peptide sequences with specific properties. Its hydrophobic and flexible structure makes it valuable for peptide design and modification .
Polyamide (Nylon) Industry
6-aminohexanoic acid contributes significantly to the production of nylon-6 and nylon-66 polyamides. These versatile materials are used in textiles, engineering plastics, and other industrial applications. Despite its historical synthesis methods, ongoing research aims to improve production efficiency .
Biologically Active Structures
As a linker, 6-aminohexanoic acid connects various biologically active molecules. It facilitates the attachment of functional groups or other moieties, enhancing the stability and bioactivity of these structures. Researchers explore its potential in drug delivery systems, bioconjugates, and biomaterials .
Enhancing Antimicrobial Peptides (AMPs)
Substituting leucine with 6-aminohexanoic acid in AMPs represents a strategy to combat resistant bacteria. These modified peptides exhibit selective antimicrobial and antibiofilm activities, making them promising candidates for infection control .
Biosynthesis Methods
While historical methods involve hydrolysis of ε-caprolactam, recent advances include biosynthesis using enzymes and microbial strains. Researchers continue to explore sustainable and efficient routes for producing 6-aminohexanoic acid .
作用机制
Target of Action
6-Aminohexanoic acid hydrochloride, also known as ε-aminocaproic acid (EACA), is a derivative and analogue of the amino acid lysine . Its primary targets are enzymes that bind to the lysine residue, such as proteolytic enzymes like plasmin . Plasmin is an enzyme responsible for fibrinolysis, the process of breaking down fibrin clots .
Mode of Action
EACA acts as an effective inhibitor for its target enzymes . It promotes the rapid dissociation of plasmin, thereby inhibiting the activation of plasminogen and subsequent fibrinolysis . It is also reported to inhibit plasminogen binding to activated platelets .
Biochemical Pathways
The primary biochemical pathway affected by EACA is the fibrinolytic pathway. By inhibiting the activation of plasminogen to plasmin, EACA prevents the breakdown of fibrin, a protein that forms a mesh-like structure in blood clots . This results in the stabilization of fibrin clots and a reduction in bleeding.
Pharmacokinetics
EACA is typically administered orally . It is metabolized in the kidneys and has an elimination half-life of approximately 2 hours . These pharmacokinetic properties influence the bioavailability of EACA, which in turn affects its efficacy as an antifibrinolytic agent.
Result of Action
The primary molecular effect of EACA’s action is the inhibition of fibrinolysis, leading to the stabilization of fibrin clots . On a cellular level, this results in a reduction in bleeding. For this reason, EACA is effective in the treatment of certain bleeding disorders .
安全和危害
6-Aminohexanoic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is corrosive to metals and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system . Personal protective equipment and adequate ventilation are recommended when handling this substance .
未来方向
6-Aminohexanoic acid has a wide range of applications and its future directions include successful chemical modifications such as cyclization, lipidation, glycosylation, cationization, or PEGylation . It is also expected to continue playing a significant role in the chemical synthesis of modified peptides and various biologically active structures .
属性
IUPAC Name |
6-aminohexanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c7-5-3-1-2-4-6(8)9;/h1-5,7H2,(H,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AENOKLOQCCSDAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)O)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80195786 | |
| Record name | Aminocaproic acid hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80195786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Aminohexanoic acid hydrochloride | |
CAS RN |
4321-58-8 | |
| Record name | Aminocaproic acid hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004321588 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4321-58-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59010 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Aminocaproic acid hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80195786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AMINOCAPROIC ACID HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6F7MVZ49RC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 6-aminohexanoic acid hydrochloride in the synthesis of gabexate mesylate?
A1: 6-Aminohexanoic acid hydrochloride serves as a crucial starting material in the novel synthesis of gabexate mesylate described in the research []. It reacts with aminonitrile to yield an intermediate compound (4), which is then further reacted with ethyl hydroxybenzoate to produce the desired gabexate mesylate. This new route offers a potentially more efficient and cost-effective alternative to traditional methods.
Q2: How does the use of 6-aminohexanoic acid hydrochloride in this synthesis compare to traditional methods?
A2: Traditional synthesis methods for gabexate mesylate often rely on expensive starting materials and may involve complex reaction steps, posing challenges for large-scale production []. The research highlights that employing 6-aminohexanoic acid hydrochloride simplifies the synthesis process and utilizes more readily available materials. This approach has the potential to reduce production costs and improve the overall efficiency of gabexate mesylate synthesis.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Tert-butyl N-[(E,2S)-5-oxopent-3-en-2-yl]carbamate](/img/structure/B131346.png)


![Cyclohexanemethanol, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-](/img/structure/B131361.png)
![1-[4-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B131362.png)






![4-[[3-[2-(3-Chlorophenyl)ethyl]-2-pyridinyl]carbonyl]-1-piperidinecarboxylic AcidEthyl Ester](/img/structure/B131388.png)
